

Pashanone: A Technical Guide to its Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone is a naturally occurring chalcone, a class of organic compounds characterized by an open-chain flavonoid structure.[1] First isolated from the plant Miliusa sinensis, **Pashanone** has garnered interest within the scientific community for its potential biological activities, including antifungal and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Pashanone**, along with relevant experimental methodologies.

Chemical Structure and Properties

Pashanone, with the IUPAC name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a well-defined chemical entity.[2] Its structure is characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.

Table 1: Chemical and Physical Properties of **Pashanone**



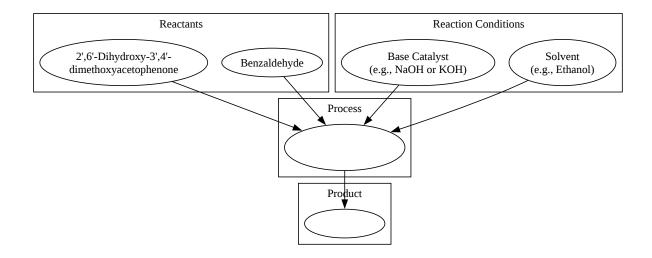
Property	Value	Source	
IUPAC Name	(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one	[2]	
Synonyms	2',6'-Dihydroxy-3',4'- dimethoxychalcone	[2]	
CAS Number	42438-78-8	[1][2]	
Molecular Formula	C17H16O5 [1][2]		
Molecular Weight	300.31 g/mol	[1]	
Appearance	Yellow crystalline solid	[1]	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[1]	
Storage	Desiccate at -20°C	[1]	

Synthesis and Isolation

While a specific, detailed protocol for the laboratory synthesis of **Pashanone** is not readily available in the reviewed literature, a general and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

For the synthesis of **Pashanone**, the logical precursors would be 2',6'-dihydroxy-3',4'-dimethoxyacetophenone and benzaldehyde.

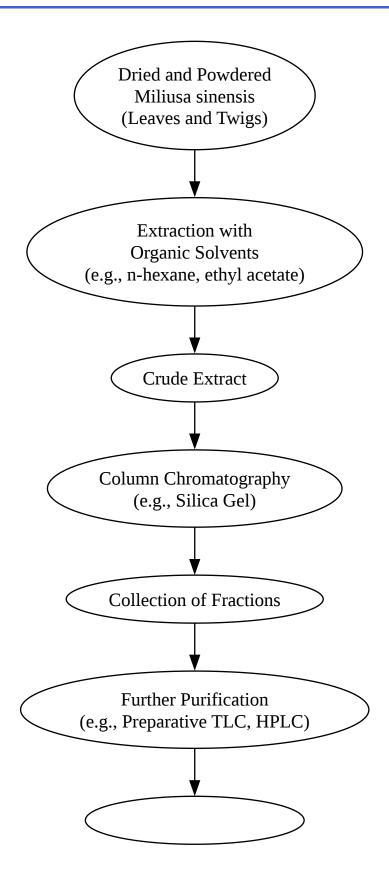




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Pashanone has been successfully isolated from the leaves and twigs of Miliusa sinensis.[3] The general procedure for its isolation from plant material involves extraction with organic solvents followed by chromatographic separation.





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Biological Activities

Pashanone has demonstrated notable biological activities, particularly in the realms of antifungal and cytotoxic effects.

Antifungal Activity

Pashanone exhibits moderate antifungal activity against a broad spectrum of fungi.[1]

Table 2: Antifungal Activity of Pashanone

Fungal Strain(s)	Method	Result	Source
Not specified in snippet	Broth microdilution	MICs = 25-50 μg/mL	[1]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (General)

This protocol is a generalized procedure based on established methods and can be adapted for testing **Pashanone**.

- Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 × 10³ CFU/mL).
- Preparation of Pashanone Dilutions: A stock solution of Pashanone in a suitable solvent (e.g., DMSO) is prepared. Serial twofold dilutions are then made in the broth medium in a 96-well microtiter plate.
- Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate
 containing the **Pashanone** dilutions. The plate is then incubated at an appropriate
 temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of **Pashanone** that causes a significant inhibition of fungal growth, often defined as an 80% or 90% reduction in turbidity compared to a drug-free control well.



Cytotoxic Activity

Extracts of Miliusa sinensis containing **Pashanone** have been shown to exhibit cytotoxic activity.[1] However, specific IC50 values for pure **Pashanone** against various cancer cell lines are not yet widely reported in the available literature.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

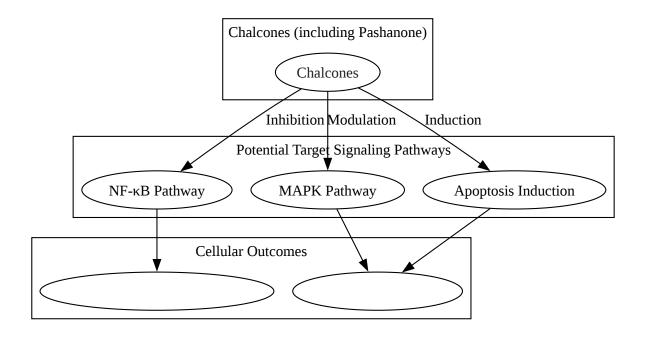
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine cytotoxicity.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **Pashanone** (typically dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Potential Signaling Pathways and Molecular Targets

While direct studies on the signaling pathways affected by **Pashanone** are limited, the broader class of chalcones is known to interact with various cellular signaling cascades implicated in cancer and inflammation.





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Chalcones have been reported to inhibit the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[4] Additionally, they can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5] The induction of apoptosis is a common mechanism of action for many anticancer chalcones.[6][7][8][9] Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by **Pashanone**.

Conclusion

Pashanone is a natural chalcone with a well-defined chemical structure and promising biological activities. Its reported antifungal and cytotoxic properties warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a framework for future research into the synthesis, isolation, and biological evaluation of **Pashanone**. Elucidating its precise mechanism of action and its effects on key cellular signaling pathways will be crucial for its development as a potential drug candidate.



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